1,2,3,4-Tetra-O-acetil-β-D-glucopiranosa

Descripción general

Descripción

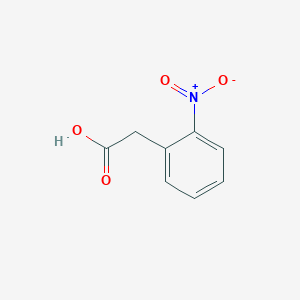

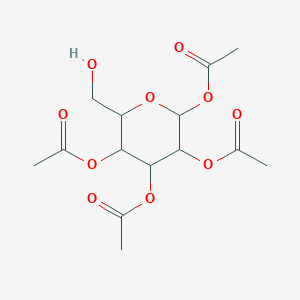

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose (Tetra-O-acetyl-glucopyranose, or TAG) is a carbohydrate derivative of glucose with four acetyl groups attached to the four hydroxyl groups of the glucose molecule. It is a synthetic compound that has found a variety of applications in scientific research. TAG is a valuable tool in the study of carbohydrate metabolism, enzyme kinetics, and protein-carbohydrate interactions. In addition, TAG can be used to study the structure and function of biological macromolecules, such as proteins and nucleic acids. In

Aplicaciones Científicas De Investigación

Síntesis de disacáridos y D-glucosa-6-fosfato

1,2,3,4-Tetra-O-acetil-β-D-glucopiranosa se utiliza en la síntesis de disacáridos y D-glucosa-6-fosfato . Este compuesto juega un papel crucial en la formación de estos azúcares complejos, que son componentes esenciales de muchos sistemas biológicos.

Estudio de sustratos para la inositol sintasa

Los derivados fosforilados de this compound han demostrado ser valiosos en el estudio de sustratos para la inositol sintasa . La inositol sintasa es una enzima que juega un papel clave en la biosíntesis de inositol, un compuesto involucrado en varios procesos biológicos, incluida la señalización celular y el metabolismo de lípidos.

Preparación de tensioactivos aniónicos

Este compuesto también se utiliza para la preparación de tensioactivos aniónicos . Los tensioactivos aniónicos se utilizan ampliamente en muchas aplicaciones industriales, incluidos detergentes, emulsionantes y dispersantes.

Síntesis del grupo 2-azido

El grupo 2-azido, que actúa como una amina latente, puede sintetizarse a partir de this compound . Este grupo juega un papel importante en las glicosilaciones α-selectivas, un proceso clave en la síntesis de carbohidratos complejos.

Síntesis de ácido D-mannurónico

This compound se utiliza en la síntesis de ácido D-mannurónico , un monosacárido constituyente del bloque de construcción del polisacárido alginato. El alginato es un importante biomaterial industrial ampliamente utilizado en los sectores textil, alimentario y biomédico .

Investigación de la biosíntesis de alginato

Como parte de los programas que desarrollan miméticos de nucleótidos de azúcar para investigar los mecanismos biosintéticos que sustentan la biosíntesis de alginato en P. aeruginosa , este compuesto se utiliza como un bloque de construcción de ácido D-mannurónico adecuadamente protegido.

Estas son solo algunas de las muchas aplicaciones de investigación científica de this compound. La versatilidad de este compuesto lo convierte en una herramienta valiosa en varios campos de estudio .

Análisis Bioquímico

Biochemical Properties

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose plays a crucial role in biochemical reactions, particularly in the synthesis of glycosides, oligosaccharides, and glycoconjugates. The compound interacts with various enzymes, such as glycosyltransferases and glycosidases, which are involved in the formation and hydrolysis of glycosidic bonds. These interactions are essential for studying glycosylation mechanisms and the stereochemistry of glycosidic bonds . Additionally, phosphorylated derivatives of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose have been valuable in the study of substrates for inositol synthase .

Cellular Effects

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in glycosylation mechanisms affects the formation of glycoproteins and glycolipids, which are crucial for cell signaling and communication. By modulating the activity of glycosyltransferases and glycosidases, 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose can impact the expression of genes involved in carbohydrate metabolism and biosynthesis .

Molecular Mechanism

At the molecular level, 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose exerts its effects through binding interactions with enzymes and other biomolecules. The acetyl groups on the glucose molecule protect the hydroxyl groups during synthetic reactions, allowing for selective deprotection and further functionalization. This protection is crucial for studying the specificity and kinetics of glycosyltransferases and glycosidases, providing insights into carbohydrate metabolism and biosynthesis . Additionally, the compound’s role in the synthesis of disaccharides and D-glucose-6-phosphate highlights its importance in biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose can change over time due to its stability and degradation. The compound is stable under standard storage conditions, but its acetyl groups can be hydrolyzed over time, leading to the formation of beta-D-glucopyranose. Long-term studies have shown that the compound’s stability is crucial for its effectiveness in synthetic reactions and enzymatic assays .

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At high doses, it can cause adverse effects, including toxicity and disruption of cellular functions. Studies have shown that there is a threshold effect, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is involved in several metabolic pathways, including the synthesis of glycosides, oligosaccharides, and glycoconjugates. The compound interacts with enzymes such as glycosyltransferases and glycosidases, which are essential for the formation and hydrolysis of glycosidic bonds. These interactions affect metabolic flux and metabolite levels, providing insights into carbohydrate metabolism and biosynthesis .

Transport and Distribution

Within cells and tissues, 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The acetyl groups on the glucose molecule enhance its solubility and stability in organic solvents, facilitating its transport and distribution within cells .

Subcellular Localization

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s acetyl groups act as targeting signals, directing it to specific organelles and compartments within the cell. Post-translational modifications, such as acetylation, play a crucial role in the compound’s subcellular localization and its interactions with biomolecules .

Propiedades

IUPAC Name |

[4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-15H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQXFAYSNRWXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927032 | |

| Record name | 1,2,3,4-Tetra-O-acetylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13100-46-4 | |

| Record name | NSC409250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetra-O-acetylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose in plant-fungus interactions?

A1: Research suggests that 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose, as part of the FGA mixture, might play a role in enhancing plant defense mechanisms against fungal pathogens. [] Specifically, it was observed to inhibit fungal growth in vitro and, when applied to plants, delayed lesion development caused by fungal infection. [] This protective effect may be linked to the compound's ability to induce the synthesis of defensive compounds in plants, such as flavonoids and phenolic compounds. []

Q2: Can 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose act as an intermediate in chemical reactions?

A2: Yes, 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose has been identified as an intermediate in the sulfuric acid-catalyzed acetylation of carbohydrates. [] Kinetic studies and observation of intermediates confirmed its role in the reaction pathway, which involves the formation of a 6-sulfate ester followed by its acetolysis to produce glucose pentaacetate. []

Q3: Is there structural information available for 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose?

A3: Yes, the crystal structure of anhydrous 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose has been determined at 292 K. [] The study revealed a corrugated layer arrangement of the molecules, held together by partial connectivity due to disorder in the OH group. []

Q4: Has 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose been used in the synthesis of more complex molecules?

A4: Yes, 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose serves as a valuable building block in carbohydrate chemistry. For instance, it was employed in the synthesis of (1→6)-linked disaccharides, which are important targets for protein modification. [] The compound's versatility stems from its ability to undergo glycosylation reactions, enabling the creation of diverse disaccharide structures. []

Q5: Are there any studies on the potential use of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose derivatives in medicinal chemistry?

A5: While not directly utilizing 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose, research explored the synthesis and biological activity of ferrocenyl carbohydrate conjugates. [] These conjugates incorporated various monosaccharide derivatives, highlighting the potential of sugar-based molecules in drug development. [] Though not directly studied, this research avenue suggests possibilities for exploring the medicinal chemistry potential of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.